molecular formula C17H18O B14269801 1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one CAS No. 154735-87-2

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one

Cat. No.: B14269801
CAS No.: 154735-87-2
M. Wt: 238.32 g/mol
InChI Key: XEIKADKKYCMLDG-UHFFFAOYSA-N
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Description

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylphenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
  • 2-Methylphenethylamine
  • Ethanone, 1-(2-methylphenyl)-

Uniqueness

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one is unique due to its specific substitution pattern and the presence of both phenyl and ethanone groups. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

154735-87-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-[2-[2-(2-methylphenyl)ethyl]phenyl]ethanone

InChI

InChI=1S/C17H18O/c1-13-7-3-4-8-15(13)11-12-16-9-5-6-10-17(16)14(2)18/h3-10H,11-12H2,1-2H3

InChI Key

XEIKADKKYCMLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=CC=CC=C2C(=O)C

Origin of Product

United States

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